molecular formula C25H22N4O3 B2555103 2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359017-09-6

2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Número de catálogo: B2555103
Número CAS: 1359017-09-6
Peso molecular: 426.476
Clave InChI: WDIOQJKPTOFTMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo-pyrazinone class of heterocyclic molecules, characterized by a fused pyrazole-pyrazinone core. Its structure includes a 2-methoxyphenyl substituent at position 2 and a 5-methyl-2-(p-tolyl)oxazol-4-ylmethyl group at position 3. These substituents likely influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.

Propiedades

IUPAC Name

2-(2-methoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-16-8-10-18(11-9-16)24-26-21(17(2)32-24)15-28-12-13-29-22(25(28)30)14-20(27-29)19-6-4-5-7-23(19)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIOQJKPTOFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and the relevant biological activities reported in various studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3C_{25}H_{22}N_{4}O_{3} with a molecular weight of approximately 426.5 g/mol. The structure includes a pyrazolo[1,5-a]pyrazin core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC25H22N4O3
Molecular Weight426.5 g/mol
CAS Number941899-18-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[1,5-a]pyrazin framework and subsequent functionalization with oxazole and methoxy groups. The detailed synthetic pathways are crucial for understanding how modifications can affect biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances these activities, suggesting that structural modifications can lead to improved efficacy against pathogens .

Antitumor Activity

Compounds in the pyrazolo family have been investigated for their antitumor potential. They function by inhibiting key enzymes involved in tumor growth, such as thymidine phosphorylase (TP). Studies have demonstrated that modifications to the pyrazolo structure can significantly alter their inhibitory effects on TP, thereby impacting their antitumor activity .

Neuroprotective Effects

There is emerging evidence that pyrazolo derivatives may offer neuroprotective benefits. They have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various pyrazolo derivatives against Mycobacterium tuberculosis (MTB) strains, revealing promising results for certain compounds at low concentrations .
  • Antitumor Mechanisms : Research conducted by Sun et al. identified several pyrazolo derivatives as effective TP inhibitors, leading to reduced tumor proliferation in vitro .
  • Neuroprotective Studies : A recent investigation highlighted the potential of certain pyrazolo compounds to mitigate neuronal damage in models of neurodegeneration, suggesting a pathway for further drug development .

Comparación Con Compuestos Similares

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Potential Biological Relevance
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(2-Methoxyphenyl); 5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl) ~447.5 (calculated) Hypothesized kinase inhibition or antimicrobial activity
5-((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 2-(2-Methoxyphenyl); 5-((2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl ~461.5 (calculated) Enhanced lipophilicity due to ethoxy group
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo-pyrazinone 4-Chlorophenyl; 3,4-dimethoxyphenethyl 439.9 (reported) Protein interaction studies
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one Phenyl; oxadiazole-methyl 337.3 (reported) Unknown (commercial availability noted)
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl; phenyl ~321.3 (calculated) Electroluminescent material potential

*Calculated molecular weights are based on molecular formulas unless otherwise noted.

Key Observations:

Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazin-4-one core in the target compound is distinct from pyrazolo-pyrimidinones (e.g., MK66 ) and dihydro derivatives . The dihydro-pyrazinone in introduces saturation, which could enhance conformational flexibility compared to the fully aromatic target compound .

Substituent Impact: Oxazole vs. Oxadiazole: The target compound’s 5-methyl-2-(p-tolyl)oxazol-4-yl group differs from oxadiazole-containing analogs (e.g., ). Aryl Group Diversity: The p-tolyl group (methyl-substituted phenyl) in the target compound may improve metabolic stability compared to unsubstituted phenyl or chlorophenyl groups (e.g., ). Ethoxy substituents (as in ) could increase lipophilicity but reduce metabolic clearance rates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.